Tedizolid phosphate disodium salt

概要

説明

Tedizolid phosphate disodium salt is a next-generation oxazolidinone antibiotic. It is a prodrug that is converted in vivo to its active form, tedizolid, by phosphatases. This compound is effective against a range of Gram-positive pathogens, including methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococcus spp .

準備方法

Synthetic Routes and Reaction Conditions: The preparation of tedizolid phosphate involves several steps. One method includes treating benzyl (4-(2-(2-methyltetrazol-5-yl)pyridin-5-yl)-3-fluorophenyl) carbamate with glycidyl ester in the presence of a strong base or an organolithium salt . Another method involves the reaction of 2-(2-methyltetrazol-5-yl)pyridine-5-boric acid ester with R-3-(bromo-phenyl-4-fluoro)-2-oxo-5-oxazolidinyl methyl alcohol phosphoric acid ester in the presence of a palladium catalyst .

Industrial Production Methods: Industrial production of tedizolid phosphate disodium salt may involve the isolation of the disodium salt using methods such as solvent removal, cooling, and concentration of the reaction mass . The crude product can be purified by adding potassium dihydrogen citrate solution, followed by filtration and pH adjustment with hydrochloric acid .

化学反応の分析

Types of Reactions: Tedizolid phosphate disodium salt undergoes various chemical reactions, including hydrolysis, oxidation, and photolytic reactions . It is stable under thermal and photolytic conditions but shows significant degradation under oxidative and hydrolytic conditions .

Common Reagents and Conditions: Common reagents used in the synthesis and reactions of this compound include strong bases, organolithium salts, palladium catalysts, and solvents like ethyl acetate and dioxane .

Major Products Formed: The major product formed from the hydrolysis of this compound is tedizolid, the active form of the compound .

科学的研究の応用

Treatment of ABSSSI

Tedizolid phosphate is primarily approved for the treatment of ABSSSI in adults and adolescents aged 12 years and older. Its efficacy has been demonstrated in pivotal Phase 3 clinical trials against various pathogens:

- Staphylococcus aureus (including MRSA and MSSA)

- Streptococcus pyogenes

- Streptococcus agalactiae

- Enterococcus faecalis

The drug has shown comparable efficacy to linezolid, another antibiotic in the same class, with a similar safety profile but fewer adverse effects related to myelosuppression and gastrointestinal disturbances .

Pharmacokinetics

Tedizolid phosphate exhibits favorable pharmacokinetics, allowing for once-daily dosing. Key pharmacokinetic parameters include:

- Bioavailability : High oral bioavailability with no need for dosage adjustment when switching between oral and intravenous formulations.

- Half-life : Approximately 10 hours, supporting its once-daily administration.

- Peak Concentration : Achieved within 1 hour after oral dosing .

Clinical Trials

Two pivotal Phase 3 trials (TR701-112 and TR701-113) evaluated the safety and efficacy of tedizolid phosphate against linezolid in patients with ABSSSI. Results indicated:

| Trial | Efficacy Endpoint | Tedizolid Phosphate (%) | Linezolid (%) | Difference (%) (95% CI) |

|---|---|---|---|---|

| TR701-112 | Cessation of spread and absence of fever | 79.5 | 79.4 | 0.1 (-6.1, 6.2) |

| TR701-113 | ≥20% reduction in lesion area | 85.2 | 82.6 | 2.6 (-3.0, 8.2) |

These trials confirmed the non-inferiority of tedizolid phosphate compared to linezolid in treating ABSSSI .

Safety Profile

Tedizolid phosphate demonstrates a favorable safety profile compared to other antibiotics:

- Lower incidence of myelosuppression compared to linezolid.

- Minimal gastrointestinal side effects.

- No observed nephrotoxicity, which is a concern with vancomycin .

Potential Use in Pneumonia Treatment

Research suggests that tedizolid phosphate may also be effective in treating pneumonia caused by Gram-positive bacteria such as Streptococcus pneumoniae. Studies indicate that it achieves significant bactericidal activity at lower doses compared to linezolid .

Treatment of Other Infections

Given its broad spectrum of activity against resistant strains, there is ongoing research into the use of tedizolid phosphate for treating other infections associated with Gram-positive bacteria, including those resistant to traditional therapies .

作用機序

Tedizolid phosphate disodium salt exerts its effects by inhibiting bacterial protein synthesis. It binds to the 23S ribosomal RNA of the 50S subunit, preventing the formation of the 70S initiation complex and thereby inhibiting protein synthesis . The majority of tedizolid is converted to an inactive sulphate conjugate in the liver before excretion .

類似化合物との比較

Tedizolid phosphate disodium salt is compared with other oxazolidinones such as linezolid. Tedizolid has shown potency advantages over linezolid against Gram-positive microorganisms, including those with reduced susceptibility to linezolid . Tedizolid is four- to eightfold more potent in vivo than linezolid against species of staphylococci, enterococci, and streptococci . Other similar compounds include delafloxacin and dalbavancin, which are also used to treat Gram-positive infections .

生物活性

Tedizolid phosphate disodium salt, a prodrug of tedizolid, is an oxazolidinone antibiotic primarily indicated for the treatment of acute bacterial skin and skin structure infections (ABSSSI). This article provides a comprehensive overview of its biological activity, pharmacokinetics, clinical efficacy, and safety profile based on various studies and clinical trials.

Tedizolid phosphate is converted in vivo to its active form, tedizolid, which exerts its antibacterial effects by inhibiting bacterial protein synthesis. It binds to the 50S ribosomal subunit, preventing the formation of the initiation complex necessary for protein synthesis. This mechanism is similar to that of linezolid but with improved potency against certain resistant strains.

Pharmacokinetics

The pharmacokinetic profile of tedizolid phosphate indicates high oral bioavailability, exceeding 90%, and a steady-state volume of distribution ranging from 67 to 80 L. Key pharmacokinetic parameters include:

| Parameter | Value |

|---|---|

| Peak Plasma Concentration (Cmax) | Achieved within ~3 hours post-dose |

| Half-Life | >10 hours |

| Protein Binding | 70-90% |

| Excretion | Primarily via feces (82%) and urine (18%) as sulfate conjugates |

Tedizolid phosphate shows linear pharmacokinetics with a dose-proportional increase in exposure up to doses of 400 mg (IV) and 1200 mg (oral) .

Clinical Efficacy

Tedizolid phosphate has demonstrated significant efficacy in clinical trials. Two pivotal Phase 3 studies compared its effectiveness to linezolid in treating ABSSSI:

-

Study TR701-112 :

- Population : Patients with ABSSSI

- Treatment : Tedizolid phosphate 200 mg once daily for 6 days vs. linezolid 600 mg every 12 hours for 10 days.

- Results :

- Study TR701-113 :

Safety Profile

Tedizolid phosphate has been associated with a favorable safety profile compared to linezolid, particularly regarding the incidence of myelosuppression and neuropathy. Common adverse reactions include:

- Nausea

- Diarrhea

- Headache

- Infusion-related reactions

Notably, tedizolid phosphate does not induce or inhibit cytochrome P450 enzymes, reducing the risk of drug-drug interactions .

Case Studies and Real-World Evidence

A case series highlighted the real-world use of tedizolid phosphate, demonstrating its effectiveness in patients with complicated skin infections resistant to other treatments. The outcomes were consistent with clinical trial data, reinforcing its role as a viable therapeutic option in challenging cases .

特性

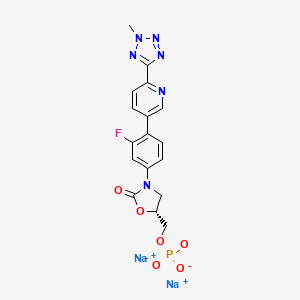

IUPAC Name |

disodium;[(5R)-3-[3-fluoro-4-[6-(2-methyltetrazol-5-yl)pyridin-3-yl]phenyl]-2-oxo-1,3-oxazolidin-5-yl]methyl phosphate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H16FN6O6P.2Na/c1-23-21-16(20-22-23)15-5-2-10(7-19-15)13-4-3-11(6-14(13)18)24-8-12(30-17(24)25)9-29-31(26,27)28;;/h2-7,12H,8-9H2,1H3,(H2,26,27,28);;/q;2*+1/p-2/t12-;;/m1../s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UAIJRGWLKLRQAH-CURYUGHLSA-L | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1N=C(N=N1)C2=NC=C(C=C2)C3=C(C=C(C=C3)N4CC(OC4=O)COP(=O)([O-])[O-])F.[Na+].[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN1N=C(N=N1)C2=NC=C(C=C2)C3=C(C=C(C=C3)N4C[C@@H](OC4=O)COP(=O)([O-])[O-])F.[Na+].[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H14FN6Na2O6P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70234976 | |

| Record name | Tedizolid phosphate disodium salt | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70234976 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

494.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

856867-39-5 | |

| Record name | Tedizolid phosphate disodium salt | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0856867395 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Tedizolid phosphate disodium salt | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70234976 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | TOREZOLID PHOSPHATE DISODIUM | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0SVV6ZD7JQ | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。